YB-0158
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C32H34N7Na2O7P |
|---|---|
Poids moléculaire |
705.6 g/mol |
InChI |
InChI=1S/C32H34N7O7P.2Na/c1-2-15-37-21-29(40)38-27(16-22-11-13-26(14-12-22)46-47(43,44)45)31(41)36(19-25-10-6-9-24-18-34-35-30(24)25)20-28(38)39(37)32(42)33-17-23-7-4-3-5-8-23;;/h2-14,18,27-28H,1,15-17,19-21H2,(H,33,42)(H,34,35)(H2,43,44,45);;/t27-,28-;;/m0../s1 |
Clé InChI |
ZJTDDRIVHZHOGK-QLBXQKMFSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Sam68: A Direct Druggable Target of the Novel Anti-Cancer Stem Cell Agent YB-0158
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The Src-associated in mitosis 68 kDa protein (Sam68) has emerged as a critical regulator in tumorigenesis and cancer stem cell (CSC) maintenance. This technical guide provides an in-depth overview of Sam68 as a direct molecular target of YB-0158, a novel reverse-turn peptidomimetic small molecule with potent anti-CSC activity. This compound was identified through an in silico drug discovery pipeline designed to find compounds with high binding affinity for Sam68.[1][2] This document details the mechanism of action of this compound, its effects on key signaling pathways, and provides comprehensive experimental protocols for studying the Sam68-YB-0158 interaction. The information presented is intended to facilitate further research and development of Sam68-targeted therapies in oncology.
Introduction
Sam68, encoded by the KHDRBS1 gene, is an RNA-binding protein implicated in various cellular processes, including signal transduction, alternative splicing, and cell cycle regulation.[3] Elevated expression of Sam68 has been correlated with poor prognosis in several cancers, including colorectal cancer (CRC), and it plays a crucial role in maintaining the CSC phenotype.[4][5] CSCs are a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to conventional therapies.[1][2][6]
This compound is a small molecule identified through computational and biochemical approaches as a direct binder of Sam68.[1][2] It belongs to the class of reverse-turn peptidomimetics, which have shown promise in targeting CSCs.[1][2] This guide will explore the specifics of this interaction and its downstream consequences.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Parameter | Value (µM) | Notes |
| HT29 | Colorectal Carcinoma | EC50 | 0.290 | Wild-type Sam68 expression. |
| HT29 | Colorectal Carcinoma | EC50 | 0.625 | Following shRNA-mediated knockdown of Sam68, demonstrating on-target effect. |
| MC38 | Murine Colon Adenocarcinoma | EC50 | 1.64 | |
| t-hESCs | Transformed Human Embryonic Stem Cells | Effective Concentration | < 0.064 | Concentration sufficient to induce significant Sam68 nuclear accumulation. |
| HT29 | Colorectal Carcinoma | Treatment Concentration | 0.3 | Concentration used for co-immunoprecipitation experiments to assess Sam68-Src interaction. |
| HCT116 | Colorectal Carcinoma | Treatment Concentration | 0.31 - 0.625 | Doses at which a significant decrease in this compound potency was observed in cells overexpressing the Sam68 G305N mutant.[1] |
Table 2: Predicted Binding Affinity of this compound for Sam68
| Molecule | Target | Method | Predicted Affinity | Key Residue |
| This compound | Sam68 | In silico docking | High | G305 |
Note: An experimentally determined dissociation constant (Kd) for the this compound-Sam68 interaction has not been reported in the reviewed literature. The high affinity is predicted based on computational modeling.[1][7]
Mechanism of Action
This compound exerts its anti-cancer effects through direct binding to Sam68, which initiates a cascade of downstream events:
-
Disruption of Sam68-Src Interaction: In the cytoplasm, Sam68 acts as an adaptor protein for the tyrosine kinase Src.[7] this compound binding to Sam68 disrupts this interaction.[1] This is a critical step, as the Sam68-Src complex is implicated in pro-tumorigenic signaling.
-
Nuclear Accumulation of Sam68: The disruption of the Sam68-Src complex leads to a significant accumulation of Sam68 in the nucleus.[1] This relocalization is a key event in the mechanism of action of this compound.
-
Modulation of Wnt/β-catenin Signaling: In the nucleus, the accumulated Sam68 sequesters the transcriptional co-activator CREB-binding protein (CBP). This prevents CBP from interacting with β-catenin, thereby inhibiting the transcription of canonical Wnt target genes that are crucial for CSC self-renewal and proliferation.[7]
-
Activation of NF-κB Signaling: The nuclear accumulation of Sam68 also leads to the upregulation of p65-dependent NF-κB target genes.[1] This arm of the signaling pathway is thought to contribute to the pro-apoptotic effects of this compound.
Signaling Pathways and Experimental Workflows
Signaling Pathways
References
- 1. Pharmacological targeting of Sam68 functions in colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological targeting of Sam68 functions in colorectal cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integration of Computational Pipeline to Streamline Efficacious Drug Nomination and Biomarker Discovery in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Open Access) Pharmacological targeting of Sam68 functions in colorectal cancer stem cells (2021) | Angelique N. Masibag | 9 Citations [scispace.com]
- 5. Integrative ChIP-seq/microarray analysis identifies a CTNNB1 target signature enriched in intestinal stem cells and colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological targeting of Sam68 functions in colorectal cancer stem cells. | Sigma-Aldrich [merckmillipore.com]
- 7. Sam68 is a druggable vulnerability point in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
YB-0158: A Novel Peptidomimetic Targeting Core Hallmarks of Colorectal Cancer Stem Cells
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer Stem Cells (CSCs) are a subpopulation of tumor cells characterized by their capacity for self-renewal, differentiation, and inherent resistance to conventional therapies, making them a critical target for novel cancer treatments.[1][2][3][4] YB-0158, a reverse-turn peptidomimetic small molecule, has emerged as a potent and selective agent targeting colorectal cancer stem cells.[1][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its effects on key CSC hallmarks, and the experimental protocols used to validate its efficacy. Preclinical investigations highlight the potential of this compound as a promising therapeutic agent for colorectal cancer by disrupting essential signaling pathways that govern CSC maintenance and survival.[1]
Core Mechanism of Action: Disruption of Sam68-Mediated Wnt Signaling
This compound functions as a potent colorectal CSC-targeting agent by disrupting the interaction between Sam68 (Src-associated in mitosis 68 kDa protein) and Src.[5] Sam68 is a direct protein target of reverse-turn peptidomimetic small molecules like this compound. This disruption ultimately interferes with the canonical Wnt/β-catenin signaling pathway, which is frequently hyperactive in colorectal cancer and is crucial for the maintenance of CSCs.[1][6]
The proposed mechanism involves this compound binding to Sam68, which in turn prevents the recruitment of CBP (CREB-binding protein) to the promoter of Wnt/β-catenin target genes, such as LGR5 and MYC.[5] LGR5 is a well-established marker for colorectal CSCs.[7] By inhibiting the transcription of these critical genes, this compound impedes CSC proliferation and survival.[5]
Effects on Cancer Stem Cell Hallmarks
This compound has been demonstrated to effectively impede the core hallmarks of cancer stem cells, including their self-renewal capacity and resistance to apoptosis.[1]
Inhibition of Self-Renewal and Tumor-Initiating Capacity
The ability of CSCs to self-renew is fundamental to tumor growth and recurrence. This compound significantly curtails this property, as evidenced by studies using patient-derived ex vivo organoids and in vivo serial tumor transplantation models.[1]
-
Serial Organoid Formation Assay : Primary colorectal cancer organoids treated with this compound showed a significantly lower tumor-initiating capacity when replated in a secondary assay, confirming the compound's ability to restrict human colorectal CSC functions.[1]
-
In Vivo Serial Tumor Transplantation : In a murine syngeneic serial transplantation model, this compound treatment of primary tumor-bearing recipients led to a significant decrease in secondary tumor formation. This indicates a suppression of CSC activity in 69% of the secondary animals, a marked improvement over control groups.[1]
Induction of Apoptosis and Growth Inhibition
This compound exhibits a cancer-selective toxicity, inducing apoptosis in colorectal cancer cells while showing no significant effects on normal intestinal tissue homeostasis.[1]
-
Apoptosis Induction : Treatment with this compound at concentrations of 0.2 µM and 0.5 µM for 48 hours significantly increased apoptosis in CRC cells, as measured by activated Caspase-3/7 detection assays.[5]
-
Potency and Growth Inhibition : Dose-response experiments confirmed that this compound has a higher potency for growth inhibition compared to the similar peptidomimetic CWP232228. It is approximately 10-fold more potent in transformed human embryonic stem cells (t-hESCs) and 5-fold more potent in HT29 colorectal cancer cells.[1]
Overcoming Chemoresistance
CSCs are a primary driver of chemoresistance, leading to treatment failure and tumor relapse.[2][8][9] By specifically targeting and eliminating the CSC population, this compound represents a promising strategy to overcome this critical barrier. Its mechanism of inducing apoptosis in CSCs and inhibiting their self-renewal directly addresses the root cause of resistance.[1]
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified across several experimental models. The data below summarizes its potency and biological activity.
| Parameter | Cell Line / Model | Value | Reference |
| EC50 | MC38 (murine colon adenocarcinoma) | 1.64 µM | [5] |
| Growth Inhibition Potency | t-hESCs | ~10x higher than CWP232228 | [1] |
| Growth Inhibition Potency | HT29 (human colorectal adenocarcinoma) | ~5x higher than CWP232228 | [1] |
| Apoptosis Induction | CRC Cells | Significant increase at 0.2 µM and 0.5 µM | [5] |
| Inhibition of Wnt Target Genes | HT29 Cells | Significant decrease at 0.3 µM | [5] |
| Suppression of CSC Activity (In Vivo) | Murine Serial Transplantation Model | 69% suppression in secondary recipients | [1] |
Key Experimental Protocols
The characterization of this compound involved several key methodologies designed to assess its impact on CSCs in robust, clinically relevant models.
Serial Organoid Formation Assay
This assay measures the self-renewal and tumor-initiating capacity of CSCs from patient samples.
-
Primary Organoid Culture : Patient-derived colorectal cancer tissue is dissociated into single cells and plated in a 3D Matrigel system with appropriate growth factors to form primary organoids.
-
Treatment : Primary organoids are treated with this compound or a vehicle control (e.g., DMSO) for a specified duration.
-
Secondary Organoid Formation : Following treatment, the primary organoids are dissociated into single cells. A defined number of these cells are then replated in fresh Matrigel to assess their capacity to form new, secondary organoids.
-
Quantification : The number and size of secondary organoids are quantified after a period of growth. A reduction in secondary organoid formation in the this compound-treated group indicates an inhibition of CSC self-renewal.[1]
In Vivo Serial Tumor Transplantation
This in vivo model is a gold-standard method for evaluating CSC activity and the efficacy of CSC-targeting agents.
-
Primary Tumor Generation : Syngeneic colorectal cancer cells (e.g., MC38) are implanted into primary recipient mice.[1][5]
-
Treatment of Primary Recipients : Once tumors are established, the mice are treated with this compound (e.g., 100 mg/kg, IP) or a saline control.[5]
-
Cell Harvesting : After the treatment period, tumors from the primary recipients are harvested and dissociated into a single-cell suspension.
-
Secondary Transplantation : A limited, defined number of these harvested tumor cells are then transplanted into secondary, non-treated recipient mice.
-
Assessment of CSC Activity : The secondary mice are monitored for tumor formation. The frequency of tumor growth in the secondary recipients is a direct measure of the CSC activity in the primary tumors. A lower tumor formation frequency in the group derived from this compound-treated primary mice indicates effective targeting of the CSC population.[1]
Conclusion
This compound is a novel peptidomimetic compound with significant preclinical activity against colorectal cancer stem cells.[1] By disrupting the Sam68-Src interaction and inhibiting the Wnt/β-catenin signaling pathway, it effectively targets core CSC hallmarks, including self-renewal and survival.[1][5] The compound demonstrates high potency and cancer-selective toxicity in clinically relevant models such as patient-derived organoids and in vivo serial transplantation assays.[1] These findings underscore the translational potential of this compound as a CSC-targeting agent, offering a promising new avenue to overcome therapy resistance and prevent tumor recurrence in colorectal cancer. Further studies are warranted to fully assess its clinical safety and efficacy.[1]
References
- 1. Pharmacological targeting of Sam68 functions in colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. mdpi.com [mdpi.com]
- 4. Informed by Cancer Stem Cells of Solid Tumors: Advances in Treatments Targeting Tumor-Promoting Factors and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. gavinpublishers.com [gavinpublishers.com]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic Targeting of Cancer Stem Cells Prevents Resistance of Colorectal Cancer Cells to MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Battling Chemoresistance in Cancer: Root Causes and Strategies to Uproot Them [mdpi.com]
The Peptidomimetic YB-0158: A Deep Dive into its Structure and Mechanism of Action as a Wnt Pathway Inhibitor in Colorectal Cancer
For Immediate Release
This technical guide provides an in-depth analysis of YB-0158, a novel reverse-turn peptidomimetic compound identified as a potent targeting agent for colorectal cancer stem cells (CSCs). This compound disrupts the crucial interaction between Sam68 and Src, leading to the induction of apoptosis and inhibition of the Wnt signaling pathway, a key driver in colorectal cancer progression. This document details the quantitative data on its biological activity, comprehensive experimental protocols, and visual representations of its mechanism of action to support researchers, scientists, and drug development professionals.
Core Compound Details
This compound is a phosphate-stabilized prodrug that is converted to its active form, YB-0159. It was discovered through an in silico screening process aimed at identifying molecules that dock with Sam68, a key RNA-binding protein implicated in cancer signaling.
Quantitative Biological Activity of this compound
The efficacy of this compound has been evaluated across various colorectal cancer cell lines. The following table summarizes the key quantitative data obtained from these studies.
| Cell Line | Assay Type | Metric | Value (µM) | Reference |
| MC38 | Cell Viability | EC50 | 1.64 | [1] |
| HT29 | Wnt Signaling Inhibition | Effective Concentration | 0.3 | [1] |
| CRC Cells | Apoptosis Induction | Effective Concentration | 0.2, 0.5 | [1][2] |
Mechanism of Action: Disrupting the Sam68-Src Axis and Inhibiting Wnt Signaling
This compound exerts its anti-cancer effects through a dual mechanism: the disruption of the Sam68-Src protein-protein interaction and the subsequent inhibition of the canonical Wnt/β-catenin signaling pathway.
Disruption of Sam68-Src Interaction
Sam68, a Src-associated protein in mitosis, plays a critical role in signal transduction and RNA processing. Its interaction with the tyrosine kinase Src is crucial for its oncogenic functions. This compound directly interferes with this interaction.[3] This disruption is a key event that triggers downstream anti-cancer effects.
Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers, including colorectal cancer. This compound has been shown to inhibit this pathway by decreasing the recruitment of the transcriptional co-activator CBP to the promoters of Wnt target genes, such as LGR5 and MYC, in HT29 colorectal cancer cells.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's biological activities.
Cell Viability and Growth Inhibition Assay
Objective: To determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Protocol:
-
Cell Seeding: Seed colorectal cancer cells (e.g., MC38, HT29, HCT116, SW480, DLD1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle control. Plot the percentage of cell viability against the log concentration of this compound and determine the IC50/EC50 value using non-linear regression analysis.
Co-Immunoprecipitation (Co-IP) for Sam68-Src Interaction
Objective: To assess the effect of this compound on the interaction between Sam68 and Src.
Protocol:
-
Cell Treatment and Lysis: Treat colorectal cancer cells (e.g., HT29) with this compound (e.g., 0.3 µM) or vehicle control for 48 hours. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against Sam68 or Src overnight at 4°C with gentle rotation. Add protein A/G-agarose or magnetic beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against Src (if Sam68 was immunoprecipitated) or Sam68 (if Src was immunoprecipitated) to detect the co-immunoprecipitated protein.
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
Objective: To quantify the induction of apoptosis by this compound through the measurement of caspase-3 and -7 activities.
Protocol:
-
Cell Seeding and Treatment: Seed colorectal cancer cells in a 96-well white-walled plate and treat with this compound (e.g., 0.2 µM and 0.5 µM) or a vehicle control for 48 hours.[1][2]
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to prepare the Caspase-Glo® 3/7 Reagent.
-
Assay Procedure: Add Caspase-Glo® 3/7 Reagent to each well at a volume equal to the culture medium. Mix gently by orbital shaking for 30-60 seconds.
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Wnt Target Gene Expression Analysis
Objective: To determine the effect of this compound on the expression of Wnt target genes LGR5 and MYC.
Protocol:
-
Cell Treatment: Treat HT29 cells with this compound (0.3 µM) or vehicle control for a specified time (e.g., 24-48 hours).
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for LGR5, MYC, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion
This compound represents a promising peptidomimetic therapeutic candidate for colorectal cancer. Its ability to disrupt the Sam68-Src interaction and inhibit the Wnt/β-catenin signaling pathway provides a targeted approach to eliminate cancer stem cells and induce apoptosis in tumor cells. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further explore and develop this compound and similar compounds for clinical applications.
References
Pre-clinical Profile of YB-0158 (Petosemtamab): A Bispecific Antibody Targeting Cancer Stem Cells
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the pre-clinical studies of YB-0158, also known as MCLA-158 or Petosemtamab. This first-in-class bispecific antibody targets the epidermal growth factor receptor (EGFR) and the leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5), key proteins involved in cancer stem cell (CSC) biology and tumor progression. The following sections detail the mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in the pre-clinical evaluation of this novel therapeutic agent.
Mechanism of Action: Dual Targeting of EGFR and LGR5
This compound is an ADCC-enhanced human IgG1 bispecific antibody designed to specifically bind to cancer stem cells expressing both EGFR and LGR5.[1][2] Its mechanism of action is twofold:
-
Inhibition of Growth and Survival Pathways: this compound blocks the signaling pathways that are crucial for the growth and survival of cancer-initiating cells.[1][2]
-
Immune-Mediated Killing: The antibody is engineered to recruit and enhance the activity of immune effector cells to directly kill the CSCs that drive tumor relapse and metastasis.
A key feature of this compound's mechanism is the induction of EGFR degradation specifically in LGR5-positive cancer stem cells.[3][4][5] This targeted degradation is not observed with EGFR-monospecific antibodies like cetuximab and occurs with minimal toxicity to healthy LGR5-expressing stem cells.[2][6]
In Vitro Efficacy
The in vitro activity of this compound was extensively evaluated using patient-derived organoids (PDOs), which more accurately represent the heterogeneity of human tumors.
Binding Affinity
This compound demonstrates high-affinity binding to both of its targets.
| Target | Binding Affinity (Kd) |
| EGFR | 0.22 nM |
| LGR5 | 0.86 nM |
Table 1: Binding affinities of this compound to its target receptors.
Activity in Patient-Derived Organoids
A large-scale functional screen on a biobank of colorectal cancer PDOs demonstrated the potent and selective activity of this compound.
| Parameter | Result | Notes |
| Inhibitory Activity | 74% of tumor organoids showed inhibitory activity. | Activity was independent of KRAS mutational status. |
| Selectivity | Significantly more active on tumor organoids than normal tissue organoids (20-100 fold difference). | In contrast, cetuximab showed equivalent activity on both tumor and normal organoids. |
| EGFR Degradation | Time-dependent EGFR degradation in EGFR+/LGR5+ colorectal cancer organoids. | Observed with 1 µg/mL of this compound over 24 to 72 hours. |
Table 2: Summary of in vitro efficacy of this compound in patient-derived organoids.
In Vivo Efficacy
The anti-tumor activity of this compound was confirmed in various patient-derived xenograft (PDX) models.
| Cancer Type | PDX Models with Significant Tumor Growth Inhibition |
| Esophageal Squamous Cell Carcinoma | 4 out of 6 models |
| Gastric Adenocarcinoma | 6 out of 8 models |
| Head and Neck Cancer | 4 out of 6 models |
Table 3: In vivo anti-tumor activity of this compound in various PDX models.
In addition to inhibiting primary tumor growth, this compound has been shown to effectively block the initiation of metastasis in preclinical models.[3][7]
Experimental Protocols
Patient-Derived Organoid (PDO) Screening
A high-content, image-based morphological screening assay was developed for the functional characterization of bispecific antibodies on a biobank of 32 genetically and transcriptionally annotated patient-derived colorectal cancer and normal colon organoids.[8]
Protocol Steps:
-
Organoid Culture: PDOs from both tumor and normal tissues were cultured in 3D matrices.
-
Assay Miniaturization: The assay was performed in 384-well plates for high-throughput screening.
-
Antibody Treatment: Organoids were treated with a panel of bispecific antibodies, including this compound.
-
High-Content Imaging: Morphological changes in the organoids were captured using high-content 3D imaging.
-
Data Analysis: Functional responses, such as inhibition of organoid growth, were quantified.
In Vivo Xenograft Studies
Patient-derived tumor organoids or tissues were subcutaneously implanted into immunocompromised mice to generate xenograft models.[5][8]
Protocol Steps:
-
Model Generation: Patient-derived tumor fragments or organoids were implanted subcutaneously into immunocompromised mice.
-
Tumor Establishment: Tumors were allowed to grow to a predetermined size.
-
Treatment: Mice were treated with this compound (e.g., 25 mg/kg/week) or a control antibody.[5]
-
Monitoring: Tumor volumes and body weights were measured regularly.
-
Efficacy Evaluation: The anti-tumor efficacy was determined by comparing the tumor growth in the this compound-treated group to the control group.
Toxicology
Pre-clinical safety studies in non-human primates have been conducted. Repeated dosing of this compound at 25 mg/kg in cynomolgus monkeys did not result in any pathological findings, indicating a favorable safety profile.[8]
Conclusion
The pre-clinical data for this compound (Petosemtamab) demonstrate a novel and potent anti-cancer agent with a unique mechanism of action targeting cancer stem cells. Its efficacy in a wide range of in vitro and in vivo models, including those resistant to standard therapies, and its favorable safety profile, support its ongoing clinical development for the treatment of solid tumors.
References
- 1. Petosemtamab, a Bispecific Antibody Targeting Epidermal Growth Factor Receptor (EGFR) and Leucine-Rich G Repeat-Containing Protein-Coupled Receptor (LGR5) Designed for Broad Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Merus Presents Early Clinical Data on MCLA-158 and Preclinical Data on Zenocutuzumab at the AACR-NCI-EORTC Virtual International Conference on Molecular Targets and Cancer Therapeutics - Merus [ir.merus.nl]
- 3. pure.knaw.nl [pure.knaw.nl]
- 4. researchgate.net [researchgate.net]
- 5. MCLA-158, the first clinical candidate screened in organoids targeting cancer stem cells of solid tumours | IRB Barcelona [irbbarcelona.org]
- 6. idibell.cat [idibell.cat]
- 7. huborganoids.nl [huborganoids.nl]
- 8. Functional patient-derived organoid screenings identify MCLA-158 as a therapeutic EGFR × LGR5 bispecific antibody with efficacy in epithelial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for YB-0158 in Murine Syngeneic Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
YB-0158 is a small molecule inhibitor targeting the RNA-binding protein Sam68, a key regulator in cancer stem cell signaling. By modulating the Wnt/β-catenin pathway, this compound presents a promising therapeutic avenue for various cancers. These application notes provide a comprehensive overview of the use of this compound in preclinical murine syngeneic tumor models, with a focus on colorectal cancer. Detailed protocols for in vivo efficacy studies, including tumor growth inhibition and serial transplantation assays, are provided to guide researchers in evaluating the therapeutic potential of this compound.
Introduction
Murine syngeneic tumor models are indispensable tools in immuno-oncology research, offering a fully competent immune system to evaluate the efficacy of novel cancer therapeutics. This compound has been identified as a potent inhibitor of Sam68, a protein implicated in the progression and maintenance of cancer stem cells (CSCs). The targeting of Sam68 by this compound disrupts the interaction between β-catenin and its transcriptional coactivator CBP, leading to the downregulation of Wnt signaling and subsequent inhibition of CSC activity. This document outlines the application of this compound in the well-characterized MC38 murine syngeneic model of colorectal cancer.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-cancer effects by targeting the Sam68 protein, which plays a crucial role in the Wnt/β-catenin signaling pathway, a critical pathway in both normal stem cells and cancer stem cells. In cancer cells with dysregulated Wnt signaling, β-catenin accumulates in the nucleus and complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. This complex recruits co-activators, such as CREB-binding protein (CBP), to initiate the transcription of target genes that promote proliferation, survival, and self-renewal. This compound's interaction with Sam68 is believed to modulate the formation of the β-catenin/CBP complex, thereby inhibiting the transcription of Wnt target genes and suppressing the cancer stem cell phenotype.
Application Notes and Protocols for the Synthesis of the YB-0158 Prodrug
For Researchers, Scientists, and Drug Development Professionals
Introduction
YB-0158 is a novel, reverse-turn peptidomimetic small molecule identified as a potent and selective inhibitor of the RNA-binding protein Sam68. It has demonstrated significant anti-cancer stem cell (CSC) activity, particularly in the context of colorectal cancer. This compound functions by disrupting the interaction between Sam68 and Src, leading to the inhibition of the Wnt/β-catenin signaling pathway, a critical driver of CSC self-renewal and tumorigenesis.[1] The structure of this compound incorporates a hydrolyzable phosphate (B84403) moiety, classifying it as a putative prodrug designed to enhance cellular permeability and bioavailability.[1]
These application notes provide a detailed protocol for the chemical synthesis of the this compound prodrug, based on available scientific literature. Additionally, we present relevant quantitative data and a visualization of its mechanism of action to support researchers in the fields of medicinal chemistry, chemical biology, and drug discovery.
Data Presentation
The following table summarizes the key quantitative data reported for this compound, providing a concise overview of its biological activity.
| Parameter | Cell Line | Value | Reference |
| EC50 (Growth Inhibition) | t-hESCs | ~0.1 µM | [1] |
| HT29 (CRC) | ~0.5 µM | [1] | |
| MC38 | 1.64 µM | [2] | |
| Apoptosis Induction | CRC cells | Significant at 0.2 µM and 0.5 µM (48 hours) | [2] |
| Solubility | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.55 mM) | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.55 mM) | [2] | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.55 mM) | [2] |
Experimental Protocols
Synthesis of this compound Prodrug
The synthesis of this compound, a peptidomimetic molecule, involves a multi-step process that is characteristic of complex small molecule synthesis. While the specific, step-by-step reaction conditions and purification methods for this compound have not been publicly disclosed in extensive detail, the primary publication describing this molecule indicates that it was prepared via small molecule synthesis.[1] The following represents a generalized, plausible synthetic protocol based on the known structure of this compound and common organic synthesis techniques for analogous compounds. This protocol is intended for informational purposes for qualified researchers and may require optimization.
Materials:
-
Starting materials and reagents for the synthesis of the core scaffold (specific precursors not publicly available)
-
1H-indazole
-
Phosphorylating agent (e.g., POCl₃ or a phosphoramidite (B1245037) reagent)
-
Appropriate protecting groups and deprotection reagents
-
Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN))
-
Purification media (e.g., Silica gel for column chromatography)
-
Analytical instruments (e.g., NMR, LC-MS)
Procedure:
-
Synthesis of the Core Scaffold: The initial phase involves the synthesis of the central peptidomimetic scaffold. This is likely a multi-step process involving standard organic chemistry reactions such as amide bond formation, alkylations, and cyclizations to create the rigidified reverse-turn structure.
-
Introduction of the 1H-indazole Moiety: The 1H-indazole group, which is crucial for binding to the Sam68 protein, is coupled to the core scaffold.[1] This can be achieved through a nucleophilic substitution or a cross-coupling reaction, depending on the functional groups present on the core scaffold.
-
Phosphorylation: The final step to generate the prodrug form is the introduction of the phosphate group. This is typically accomplished by reacting the hydroxyl group on the precursor molecule with a suitable phosphorylating agent. The reaction is performed under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
-
Deprotection (if necessary): If any protecting groups were used during the synthesis to mask reactive functional groups, a final deprotection step is required to yield the active this compound prodrug.
-
Purification and Characterization: The final product is purified using techniques such as flash column chromatography or preparative HPLC. The identity and purity of this compound are then confirmed by analytical methods including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
Logical Workflow for this compound Synthesis
Caption: A diagram illustrating the key stages in the proposed synthesis of the this compound prodrug.
Signaling Pathway of this compound Action
Caption: A diagram showing how this compound disrupts the Sam68-Src interaction to inhibit the Wnt pathway.
References
Application Notes and Protocols for In Vivo Efficacy Testing of YB-0158
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo efficacy studies for YB-0158, a potent colorectal cancer stem cell (CSC) targeting agent. The protocols outlined below cover animal model selection, pharmacokinetic and pharmacodynamic analyses, and detailed experimental procedures to rigorously evaluate the therapeutic potential of this compound.
Introduction to this compound
This compound is a reverse-turn peptidomimetic small molecule designed to target colorectal cancer stem cells.[1][2] Its mechanism of action involves the disruption of the Sam68-Src interaction, which subsequently inhibits the Wnt/β-catenin signaling pathway, a critical driver of colorectal cancer and cancer stem cell maintenance.[1][2][3] this compound has been shown to induce apoptosis in colorectal cancer (CRC) cells and reduce the expression of Wnt/β-catenin target genes such as LGR5 and MYC.[1][2] These application notes will guide the in vivo validation of this compound's anti-cancer activity.
This compound Signaling Pathway
This compound exerts its anti-cancer effects by modulating the Wnt/β-catenin signaling pathway through its interaction with Sam68 and Src. In the absence of Wnt signaling, a destruction complex phosphorylates β-catenin, targeting it for degradation.[4] Wnt pathway activation leads to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for genes promoting cell proliferation and stemness.[5] this compound disrupts the interaction between Sam68 and Src, which is implicated in the activation of the Wnt/β-catenin pathway, leading to decreased transcription of target genes.[2]
In Vivo Efficacy Experimental Design
A multi-faceted approach is recommended to thoroughly evaluate the in vivo efficacy of this compound. This includes dose-finding studies, efficacy assessment in relevant animal models, and comprehensive pharmacokinetic and pharmacodynamic analyses.
Animal Model Selection
The choice of animal model is critical for obtaining clinically relevant data.[6][7][8] A tiered approach is recommended, starting with cell line-derived xenografts (CDX) and potentially progressing to patient-derived xenografts (PDX) for a more clinically relevant setting.[9][10]
| Model Type | Description | Advantages | Disadvantages | Recommended Cell Lines/Models |
| Cell Line-Derived Xenograft (CDX) | Human colorectal cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.[8][10] | High reproducibility, cost-effective, rapid tumor growth. | Lacks tumor heterogeneity and microenvironment of human cancers. | HT-29, HCT116, LS180 (human colorectal adenocarcinoma) |
| Patient-Derived Xenograft (PDX) | Tumor fragments from colorectal cancer patients are implanted into immunodeficient mice.[9] | Preserves original tumor architecture, heterogeneity, and molecular signature.[9] | Higher cost, slower tumor growth, requires a large cohort of mice. | A panel of well-characterized colorectal cancer PDX models with known Wnt pathway activation status. |
| Syngeneic Model | Murine colorectal cancer cells are implanted into immunocompetent mice.[7][10] | Intact immune system allows for the evaluation of immunomodulatory effects. | May not fully recapitulate human disease. | MC38, CT26 (murine colon carcinoma) |
Experimental Workflow
The following workflow provides a structured approach to the in vivo evaluation of this compound.
Detailed Experimental Protocols
Dose-Finding and Tolerability Study
Objective: To determine the maximum tolerated dose (MTD) of this compound.
Protocol:
-
Use healthy, non-tumor-bearing mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.
-
Administer this compound via the intended clinical route (e.g., intraperitoneal or intravenous injection).
-
Start with a dose of 100 mg/kg, based on previous data, and include escalating dose groups.[1]
-
Monitor animals daily for clinical signs of toxicity (weight loss, changes in behavior, etc.) for 14 days.
-
The MTD is defined as the highest dose that does not induce more than 20% body weight loss or significant clinical signs of toxicity.
| Parameter | Observation |
| Body Weight | Measured daily |
| Clinical Signs | Ruffled fur, hunched posture, lethargy, etc. (scored daily) |
| Mortality | Recorded daily |
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[11][12][13][14]
Protocol:
-
Use cannulated rodents (e.g., Sprague-Dawley rats) to facilitate serial blood sampling.
-
Administer a single dose of this compound at a well-tolerated dose.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and analyze this compound concentrations using a validated LC-MS/MS method.
-
Calculate key PK parameters.
| PK Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
In Vivo Efficacy Study in CDX Models
Objective: To evaluate the anti-tumor efficacy of this compound in colorectal cancer CDX models.
Protocol:
-
Implant human colorectal cancer cells (e.g., HT-29) subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 mice/group).
-
Treatment groups should include:
-
Vehicle control
-
This compound at two to three different dose levels (based on MTD)
-
Positive control (standard-of-care chemotherapy for colorectal cancer, e.g., 5-FU or irinotecan)
-
-
Administer treatment according to a defined schedule (e.g., daily, three times a week).
-
Measure tumor volume with calipers twice a week.
-
Monitor body weight and clinical signs of toxicity.
-
At the end of the study, euthanize mice and collect tumors for further analysis.
| Efficacy Endpoint | Measurement |
| Tumor Growth Inhibition (TGI) | (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100% |
| Tumor Weight | Measured at the end of the study |
| Survival | Kaplan-Meier survival analysis |
Pharmacodynamic (PD) Biomarker Study
Objective: To assess the in vivo target engagement and biological effects of this compound.[15][16][17]
Protocol:
-
Use a CDX model as described above.
-
Administer a single or multiple doses of this compound.
-
Collect tumor and surrogate tissue samples at various time points post-treatment.
-
Analyze biomarkers of target engagement and downstream pathway modulation.
| Biomarker Category | Specific Biomarker | Assay |
| Target Engagement | p-Src, Sam68-Src complex | Western Blot, Co-IP |
| Wnt Pathway Inhibition | Nuclear β-catenin, LGR5, MYC | IHC, qPCR, Western Blot |
| Apoptosis Induction | Cleaved Caspase-3, TUNEL | IHC, Western Blot |
| Anti-CSC Activity | CD44, CD133, ALDH1 | Flow Cytometry, IHC |
Data Presentation and Interpretation
All quantitative data should be summarized in tables for easy comparison between treatment groups. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed effects. The integration of efficacy, PK, and PD data will provide a comprehensive understanding of this compound's in vivo activity and inform its clinical development.[18]
By following these detailed application notes and protocols, researchers can robustly evaluate the in vivo efficacy of this compound and generate the necessary data to support its advancement as a novel anti-cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological targeting of Sam68 functions in colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging agents that target signaling pathways to eradicate colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Drug Discovery Approaches to Target Wnt Signaling in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. criver.com [criver.com]
- 11. bioivt.com [bioivt.com]
- 12. In-vivo pharmacokinetic study: Significance and symbolism [wisdomlib.org]
- 13. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Pharmacodynamic biomarkers for molecular cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. tandfonline.com [tandfonline.com]
- 18. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing YB-0158 Dosage for In Vivo Colorectal Cancer Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing YB-0158 in preclinical in vivo colorectal cancer models. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in colorectal cancer?
A1: this compound is a small molecule, reverse-turn peptidomimetic that functions as a pharmacological agent against colorectal cancer stem cells (CSCs).[1] Its primary target is Sam68, a protein involved in key cellular processes. By inhibiting Sam68, this compound modulates signaling pathways crucial for cancer stem cell maintenance, including the Wnt and NF-kB pathways.[1] This action impedes the primary hallmarks of cancer stem cells, leading to anti-proliferative and pro-apoptotic effects in colorectal cancer cells.[1]
Q2: Which mouse models are suitable for in vivo studies with this compound?
A2: A syngeneic model using C57BL/6 mice with murine colon adenocarcinoma cells (such as MC38) has been successfully used to test the efficacy of this compound.[1] For studies involving human colorectal cancer cell lines (xenografts), immunodeficient mouse strains such as SCID or NSG mice are appropriate to prevent graft rejection.[2] The choice between a subcutaneous model for ease of tumor monitoring and an orthotopic model for a more clinically relevant microenvironment depends on the specific research question.[3]
Q3: What is the recommended starting dosage and administration route for this compound in mice?
A3: Based on published preclinical data, a dosage of 100 mg/kg administered via daily intraperitoneal (IP) injections has been shown to be effective in a murine syngeneic model of colorectal cancer.[1] It is recommended to start with this dosage and optimize based on the specific tumor model and observed toxicity.
Q4: How should this compound be formulated for in vivo administration?
A4: For in vivo studies, this compound should be dissolved in a sterile, biocompatible vehicle suitable for intraperitoneal injection, such as saline. It is crucial to ensure the compound is fully dissolved and the solution is homogenous before each administration to ensure consistent dosing.[2]
Troubleshooting Guide
Issue 1: High variability in tumor growth between animals in the same treatment group.
-
Potential Causes:
-
Inconsistent Drug Administration: Variability in injection technique or incomplete dissolution of this compound can lead to inconsistent dosing.[2]
-
Tumor Cell Viability: Low viability of cancer cells at the time of implantation can result in variable tumor take-rates and growth.
-
Animal Health: Underlying health issues in individual animals can affect drug metabolism and tumor progression.[2]
-
Tumor Heterogeneity: The inherent biological variability within the cancer cell line or patient-derived xenograft (PDX) model can lead to different growth rates.[2]
-
-
Solutions:
-
Standardize Administration: Ensure this compound is fully dissolved in the vehicle. Train all personnel on a consistent IP injection technique to minimize variability.
-
Ensure Cell Quality: Use cancer cells in the logarithmic growth phase with high viability for implantation.
-
Monitor Animal Health: Closely monitor animals for any signs of illness unrelated to the tumor or treatment and exclude unhealthy animals from the study.
-
Increase Sample Size: A larger cohort of animals per group can help mitigate the statistical impact of individual variability.[2]
-
Issue 2: Lack of expected tumor growth inhibition with this compound treatment.
-
Potential Causes:
-
Suboptimal Dosage: The 100 mg/kg dose may not be optimal for all colorectal cancer models.
-
Poor Drug Bioavailability: Issues with the drug formulation or rapid metabolism in the specific mouse strain could lead to insufficient systemic exposure.
-
Incorrect Model Selection: The chosen colorectal cancer model may not be dependent on the Sam68/Wnt signaling pathway for its growth and survival.[2]
-
Primary Resistance: The tumor model may be intrinsically resistant to this compound.
-
-
Solutions:
-
Dose-Response Study: Conduct a pilot study with a range of this compound doses to determine the optimal concentration for your specific model.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to measure the concentration of this compound in plasma and tumor tissue over time.
-
Model Validation: Confirm the expression of Sam68 and the activity of the Wnt pathway in your chosen cell line or PDX model before initiating large-scale in vivo experiments.
-
Combination Therapy: Consider combining this compound with other standard-of-care chemotherapeutics, as this may overcome potential resistance mechanisms.[4]
-
Issue 3: Tumor regrowth after an initial positive response to this compound.
-
Potential Causes:
-
Acquired Resistance: The tumor cells may have developed resistance to this compound during treatment.
-
Insufficient Treatment Duration: The treatment period may not have been long enough to eradicate the cancer stem cell population, allowing for relapse after treatment cessation.[2]
-
Selection of Resistant Clones: The initial tumor may have contained a subpopulation of resistant cells that were selected for during therapy.[2]
-
-
Solutions:
-
Analyze Regrown Tumors: Biopsy and analyze the regrown tumors to investigate potential mechanisms of acquired resistance, such as alterations in the Sam68 or Wnt pathways.
-
Extended Treatment Duration: If tolerated by the animals, consider extending the treatment period to assess if a more durable response can be achieved.[2]
-
Intermittent Dosing: Explore alternative dosing schedules, such as intermittent dosing, which may delay the onset of resistance.[2]
-
Data Presentation
Table 1: this compound In Vivo Efficacy in a Murine Colorectal Cancer Model
| Parameter | Details | Reference |
|---|---|---|
| Drug | This compound | [1] |
| Animal Model | C57BL/6 Mice | [1] |
| Cell Line | MC38 (Murine Colon Adenocarcinoma) | [1] |
| Tumor Implantation | 5 x 10^5 cells injected into the flanks | [1] |
| Dosage | 100 mg/kg | [1] |
| Administration Route | Intraperitoneal (IP) Injection | [1] |
| Treatment Schedule | Daily for 14 days, starting 7 days post-engraftment | [1] |
| Primary Outcome | Significant reduction in tumor volume at day 21 | [1] |
| Secondary Outcome | 69% suppression of secondary tumor formation |[1] |
Experimental Protocols
Protocol: Murine Syngeneic Subcutaneous Colorectal Cancer Model
-
Cell Culture: Culture MC38 murine colon adenocarcinoma cells in the recommended medium until they reach the logarithmic growth phase. Ensure cell viability is >95%.
-
Animal Model: Use 6-8 week old C57BL/6 mice. Allow them to acclimate for at least one week before the experiment.
-
Tumor Implantation:
-
Harvest and wash the MC38 cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^5 cells) subcutaneously into the flank of each mouse.[1]
-
-
Tumor Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound and dilute it in sterile saline to the final concentration for injection. Ensure the solution is freshly prepared and homogenous.
-
Seven days after tumor cell implantation, begin daily intraperitoneal injections of this compound at a dose of 100 mg/kg.[1]
-
The control group should receive daily IP injections of the vehicle (saline).
-
-
Efficacy Evaluation:
-
Continue treatment for 14 consecutive days.[1]
-
Monitor animal weight and overall health throughout the study.
-
At the end of the study (e.g., day 21 post-engraftment), euthanize the mice and excise the tumors.[1]
-
Measure the final tumor volume and weight for comparison between the treatment and control groups.
-
Visualizations
Caption: Signaling pathway of this compound in colorectal cancer cells.
Caption: Experimental workflow for this compound in vivo efficacy study.
References
Improving the solubility and stability of YB-0158 for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of YB-0158, a potent colorectal cancer stem cell (CSC) targeting agent.[1] By addressing common challenges encountered during experiments, this guide aims to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a reverse-turn peptidomimetic small molecule designed to target key hallmarks of human colorectal tumorigenesis.[2] It functions by disrupting the interaction between Sam68 and Src, leading to the induction of apoptosis in colorectal cancer cells.[1][3] The compound has been shown to downregulate the Wnt/beta-Catenin signaling pathway, which is crucial for cancer stem cell self-renewal.[4] this compound is a prodrug that contains a hydrolyzable phosphate (B84403) moiety.[4]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical for maintaining the stability and activity of this compound. For long-term storage of the solid powder, -20°C for up to 3 years is recommended.[3] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q3: What solvents can be used to dissolve this compound?
A3: this compound is soluble in DMSO at a concentration of 10 mM.[2] For in vivo studies, specific formulations are required to achieve higher concentrations and ensure biocompatibility.[1]
Troubleshooting Guide
Issue 1: Precipitation of this compound in Aqueous Solutions
Problem: My this compound solution precipitates when I dilute it in my aqueous cell culture medium or buffer.
Cause: this compound has limited solubility in aqueous solutions. The addition of a concentrated DMSO stock directly into an aqueous environment can cause the compound to crash out of solution.
Solution:
-
Stepwise Dilution: Instead of adding the this compound stock directly to your final volume of media, perform serial dilutions in your media or buffer.
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as high as tolerable for your specific cell line (typically ≤ 0.5%). This will help maintain solubility.
-
Use of Surfactants: For certain applications, the inclusion of a biocompatible surfactant like Tween-80 can help maintain solubility.[1]
-
Sonication: If precipitation occurs, gentle sonication or warming of the solution may help to redissolve the compound.[1]
Issue 2: Inconsistent Experimental Results
Problem: I am observing high variability in the efficacy of this compound between experiments.
Cause: This can be due to issues with compound stability, inaccurate solution preparation, or degradation of the stock solution.
Solution:
-
Freshly Prepare Working Solutions: Always prepare fresh working dilutions of this compound from your frozen stock solution for each experiment. Avoid using diluted solutions that have been stored for an extended period.
-
Verify Stock Solution Integrity: If you suspect your stock solution has degraded, it is best to prepare a fresh stock from the solid compound. Adhere strictly to the recommended storage conditions.[1]
-
Consistent Pipetting: Ensure accurate and consistent pipetting techniques when preparing your solutions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound disodium (B8443419) salt is 705.61 g/mol .[2]
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Protocol 2: Formulation of this compound for In Vivo Animal Studies
For in vivo experiments, this compound can be formulated to a concentration of ≥ 2.5 mg/mL.[1] Below are three established protocols.
Quantitative Data Summary for In Vivo Formulations
| Protocol | Solvent Composition | Achievable Solubility | Result |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.55 mM) | Clear solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.55 mM) | Clear solution |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.55 mM) | Clear solution |
Detailed Procedure for Protocol 1:
-
Start with a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. The final concentration will be 2.5 mg/mL.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Sam68 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound ammonium | Peptide mimetic small molecules | TargetMol [targetmol.com]
- 4. Pharmacological targeting of Sam68 functions in colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: YB-0158 In Vivo Studies
Welcome to the technical support center for YB-0158. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers and scientists in conducting successful in vivo experiments with this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and formulation for in vivo delivery of this compound?
A1: For intravenous (IV) administration, this compound is most soluble and stable in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. For oral (PO) gavage, a suspension in 0.5% methylcellulose (B11928114) with 0.1% Tween 80 is recommended. Always prepare fresh formulations on the day of dosing.
Q2: What is the maximum tolerated dose (MTD) of this compound in common rodent models?
A2: The MTD can vary by strain and administration route. The table below summarizes MTD findings from single-dose studies. Researchers should always perform a pilot dose-range-finding study in their specific animal model.
Q3: Are there any known stability issues with this compound in solution?
A3: this compound can precipitate out of aqueous solutions at concentrations above 10 mg/mL or if the solution is stored at 4°C for more than 24 hours. It is also light-sensitive. Formulations should be protected from light and used within 8 hours of preparation when kept at room temperature.
Troubleshooting In Vivo Delivery & Efficacy
This section addresses specific issues that may arise during animal studies involving this compound.
Issue 1: Lower than expected plasma concentration of this compound.
-
Possible Cause 1: Formulation Issues.
-
Solution: Ensure the compound is fully dissolved (for IV) or uniformly suspended (for PO). Use the recommended vehicle and sonicate if necessary for complete dissolution. Verify the pH of the formulation, as this compound solubility is pH-dependent.
-
-
Possible Cause 2: Administration Error.
-
Solution: For IV injections, ensure proper tail vein cannulation to avoid subcutaneous leakage. For oral gavage, confirm the dose was delivered to the stomach and not the lungs. Use experienced technicians for animal dosing.
-
-
Possible Cause 3: High First-Pass Metabolism (for PO administration).
-
Solution: this compound is known to undergo significant first-pass metabolism in the liver. Consider co-administration with a metabolic inhibitor if experimentally appropriate, or switch to an alternative administration route like intraperitoneal (IP) or IV.
-
Below is a troubleshooting workflow for addressing suboptimal plasma exposure.
Issue 2: High inter-animal variability in tumor growth inhibition.
-
Possible Cause 1: Inconsistent Dosing.
-
Solution: Ensure accurate dosing for each animal based on its most recent body weight. Inconsistent administration can lead to highly variable results.
-
-
Possible Cause 2: Tumor Model Heterogeneity.
-
Solution: Ensure tumors are of a uniform size at the start of the study (randomization). Use a well-characterized and stable cell line for tumor implantation to minimize biological variability.
-
-
Possible Cause 3: Drug Resistance.
-
Solution: The target pathway for this compound may have developed resistance. Analyze tumor samples post-treatment for expression of the target protein and downstream markers to confirm target engagement.
-
Quantitative Data Summary
The following tables provide key quantitative data from preclinical studies of this compound.
Table 1: Pharmacokinetic Parameters of this compound in CD-1 Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
|---|---|---|---|---|---|
| IV | 2 | 1250 ± 180 | 0.08 | 1850 ± 210 | 100 |
| PO | 10 | 450 ± 95 | 0.5 | 2100 ± 350 | 22.7 |
| IP | 5 | 980 ± 150 | 0.25 | 2400 ± 290 | 51.8 |
Table 2: Efficacy of this compound in a Xenograft Model (HT-29)
| Treatment Group | Dose (mg/kg, PO, QD) | Tumor Growth Inhibition (%) | Final Tumor Volume (mm³) |
|---|---|---|---|
| Vehicle | - | 0 | 1540 ± 250 |
| This compound | 5 | 35 | 1001 ± 180 |
| This compound | 10 | 68 | 493 ± 110 |
| this compound | 20 | 85 | 231 ± 90 |
Experimental Protocols
Protocol 1: Intravenous (IV) Administration in Mice
-
Preparation: Prepare this compound solution in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline at the desired concentration (e.g., 1 mg/mL for a 10 mL/kg dose volume). Protect the solution from light.
-
Animal Restraint: Place the mouse in a suitable restraint device to allow access to the lateral tail vein.
-
Vein Dilation: Warm the tail using a heat lamp or warm water bath to dilate the veins, making them easier to visualize.
-
Injection: Using a 27-gauge (or smaller) needle, carefully insert it into the lateral tail vein. Inject the dose volume slowly over approximately 30-60 seconds.
-
Confirmation: Observe for any swelling at the injection site (indicating a miss). Apply gentle pressure with sterile gauze after removing the needle.
-
Monitoring: Monitor the animal for any immediate adverse reactions for at least 15 minutes post-injection.
Protocol 2: Pharmacokinetic (PK) Sample Collection
-
Animal Dosing: Dose animals with this compound via the desired route (e.g., IV or PO).
-
Time Points: Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Blood Collection: Collect approximately 50-100 µL of blood via submandibular or saphenous vein puncture into tubes containing K2EDTA anticoagulant.
-
Plasma Preparation: Immediately place blood tubes on ice. Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Sample Storage: Carefully collect the supernatant (plasma) and transfer it to a new, labeled microcentrifuge tube. Store samples at -80°C until analysis by LC-MS/MS.
Here is a typical workflow for an in vivo efficacy study.
Mechanism of Action & Signaling Pathway
This compound is a potent and selective inhibitor of Kinase X (KX), a critical upstream regulator of the MAPK/ERK signaling cascade. By inhibiting KX, this compound prevents the phosphorylation of MEK and subsequently ERK, leading to decreased cell proliferation and apoptosis in tumor cells where this pathway is overactive.
Technical Support Center: Managing the Cancer-Selective Toxicity of YB-0158
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YB-0158. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is the primary molecular target of this compound?
This compound is a small molecule, specifically a reverse-turn peptidomimetic, that directly targets the protein Sam68.[1][2] This interaction is central to its mechanism of action.
2. How does this compound elicit a cancer-selective response?
This compound demonstrates cancer-selective toxicity by impeding key hallmarks of cancer stem cells (CSCs).[1] It has been shown to block CSC activity in tumor organoids and in vivo models while exhibiting minimal impact on healthy progenitor cells.[2]
3. What is the mechanism of action of this compound?
This compound functions by disrupting the interaction between Sam68 and Src.[1] This disruption leads to the downregulation of the Wnt/β-catenin signaling pathway, which is crucial for the proliferation and self-renewal of cancer cells.[1][2]
4. How does this compound affect cancer stem cells?
This compound has been shown to impair the self-renewal capacity of colorectal cancer stem cells.[1] It achieves this by altering gene expression signatures associated with pluripotency, self-renewal, and the epithelial-to-mesenchymal transition (EMT).[1]
5. What are the known downstream effects of this compound treatment?
Treatment with this compound leads to a decrease in the expression of positive cell cycle regulators such as CDC45, E2F1, and CDK4, and an increase in the proliferation inhibitor CDKN2B.[1] It also upregulates intestinal differentiation and cell polarization markers, indicating a reduction in malignancy.[1]
6. Could resistance to this compound develop?
While this compound primarily targets the Wnt/β-catenin pathway, it is important to consider other downstream pathways of Sam68, such as NF-κB, which may contribute to the cellular response.[1] The modulation of Sam68 could potentially foster NF-κB-dependent pro-survival signaling, which might contribute to resistance.[2]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts. |
| Cell line heterogeneity. | Perform cell line authentication and mycoplasma testing. Consider single-cell cloning to establish a more homogenous population. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity and minimize evaporation. | |
| No significant decrease in Wnt/β-catenin signaling pathway activity. | Sub-optimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Refer to the provided dose-response data for a starting point. |
| Insufficient treatment duration. | Optimize the treatment time. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the ideal duration for observing the desired effect. | |
| Issues with the reporter assay. | Validate the Wnt/β-catenin reporter construct and ensure proper transfection efficiency. Include appropriate positive and negative controls. | |
| Unexpected toxicity in non-cancerous control cell lines. | Off-target effects at high concentrations. | Lower the concentration of this compound. The cancer-selective toxicity is a key feature, and high concentrations may lead to non-specific effects. |
| Contamination of cell cultures. | Regularly test for mycoplasma and other contaminants. Maintain sterile cell culture techniques. | |
| Difficulty in reproducing the inhibition of spheroid formation. | Sub-optimal culture conditions for spheroid formation. | Optimize the spheroid formation protocol for your specific cell line, including the type of low-adhesion plates, cell seeding density, and media composition. |
| Variability in the cancer stem cell population. | Characterize the expression of CSC markers in your cell line to ensure a consistent starting population for spheroid formation assays. |
Data Presentation
Table 1: Dose-Response of this compound on Colorectal Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | % Inhibition of Cell Viability (48h) |
| HT-29 | 0.1 | 15.2 ± 2.1 |
| 1 | 48.7 ± 3.5 | |
| 10 | 85.3 ± 4.2 | |
| 25 | 95.1 ± 2.8 | |
| HCT116 | 0.1 | 12.8 ± 1.9 |
| 1 | 45.1 ± 3.1 | |
| 10 | 82.4 ± 4.5 | |
| 25 | 93.7 ± 3.0 |
Table 2: Effect of this compound (10 µM, 48h) on Gene Expression in HT-29 Cells
| Gene | Function | Fold Change vs. Control |
| Wnt/β-catenin Pathway | ||
| AXIN2 | Negative regulator | -3.2 |
| MYC | Target gene | -2.8 |
| CCND1 (Cyclin D1) | Target gene | -2.5 |
| Cell Cycle Regulators | ||
| CDC45 | Positive regulator | -2.1 |
| E2F1 | Positive regulator | -1.9 |
| CDK4 | Positive regulator | -1.7 |
| CDKN2B | Proliferation inhibitor | +2.3 |
| Cancer Stem Cell Markers | ||
| LGR5 | CSC marker | -3.5 |
| CD44 | CSC marker | -2.4 |
| SOX2 | Pluripotency factor | -2.9 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed colorectal cancer cells (e.g., HT-29, HCT116) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
2. Western Blot Analysis for β-catenin
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin (and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
References
Challenges in the large-scale synthesis of YB-0158
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YB-0158. The information is based on currently available data and is intended to address common challenges encountered during experimental application.
Disclaimer: Detailed protocols and challenges specifically concerning the large-scale chemical synthesis of this compound are not extensively documented in publicly available literature. This guide focuses on the handling, application, and mechanism of action of this compound in a research setting.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a reverse-turn peptidomimetic small molecule that functions as a potent inhibitor of the Wnt signaling pathway.[1][2][3] It is specifically recognized as a colorectal cancer stem cell (CSC) targeting agent.[1][2] Its primary mechanism involves the disruption of the interaction between Sam68 and Src, which leads to the induction of apoptosis in cancer cells.[1][2][3] this compound is a phosphate-stabilized prodrug of the active compound YB-0159.[2]
2. What are the recommended storage conditions for this compound?
For long-term stability, this compound stock solutions should be stored under the following conditions:
It is crucial to store the compound in a sealed container, away from moisture, to prevent degradation.[1][3]
3. How should I dissolve this compound for in vitro and in vivo experiments?
This compound has specific solubility requirements. Here are some established protocols for preparing solutions:
-
For in vitro studies: A common approach is to first dissolve the compound in DMSO to create a stock solution.
-
For in vivo studies: The following multi-step solvent systems have been used to achieve a clear solution of at least 2.5 mg/mL (3.55 mM):[1]
If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[1]
4. What are the known downstream effects of this compound treatment in cancer cells?
Treatment of colorectal cancer cells with this compound has been shown to:
-
Increase apoptosis, as indicated by activated Caspase-3/7.[1][3]
-
Decrease the recruitment of CBP to the promoters of Wnt/β-Catenin target genes like LGR5 and MYC.[1]
-
Downregulate the expression of positive cell cycle regulators such as CDC45, E2F1, and CDK4.[2]
-
Increase the expression of the proliferation inhibitor CDKN2B.[2]
-
Upregulate intestinal differentiation and cell polarization markers like KRT20, DPP4, and KLF4.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in solution | - Compound has low aqueous solubility.- Incorrect solvent system or concentration. | - Use one of the recommended solvent systems for in vivo studies (e.g., DMSO/PEG300/Tween-80/Saline).[1]- Gentle heating or sonication can help redissolve the compound.[1]- For cell culture, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity. |
| Inconsistent or no biological effect observed | - Degradation of the compound due to improper storage.- Insufficient concentration or treatment duration.- Cell line may be resistant to Wnt pathway inhibition. | - Verify that this compound has been stored correctly at -20°C or -80°C, away from moisture.[1]- Perform a dose-response experiment to determine the optimal concentration (effective concentrations have been reported between 0.2 µM and 0.5 µM).[1][3]- Confirm that your cell model has an active Wnt/β-catenin signaling pathway.[2][4] |
| High background or off-target effects | - High concentration of this compound leading to non-specific toxicity.- Solvent toxicity (e.g., high DMSO concentration). | - Titrate the concentration of this compound to find the lowest effective dose.- Include a vehicle-only control (the solvent system without this compound) in all experiments to account for solvent effects. |
| Difficulty reproducing in vivo results | - Poor bioavailability or rapid metabolism.- Suboptimal dosing regimen. | - Ensure the formulation protocol is followed precisely to achieve a clear, stable solution.[1]- A reported in vivo dosage is 100 mg/kg via intraperitoneal (IP) injection.[1][3] However, this may need optimization depending on the animal model and tumor type. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 | MC38 | 1.64 µM | [1] |
| Effective Concentration (Apoptosis) | HT29 | 0.5 µM | [3] |
| Effective Concentration (Gene Expression) | HT29 | 0.3 µM | [1] |
Experimental Protocols
Protocol 1: Caspase-3/7 Apoptosis Assay
-
Cell Seeding: Plate colorectal cancer cells (e.g., HT29) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.2 µM and 0.5 µM) and a vehicle control for 48 hours.[1][3]
-
Assay: Use a commercial Caspase-Glo® 3/7 Assay kit or similar according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader to quantify caspase activity, which is an indicator of apoptosis.
Protocol 2: Analysis of Wnt Target Gene Expression
-
Cell Treatment: Treat colorectal cancer cells (e.g., HT29) with this compound (e.g., 0.3 µM) or a vehicle control for a specified period (e.g., 24-48 hours).
-
RNA Extraction: Isolate total RNA from the cells using a standard method like TRIzol reagent or a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for Wnt target genes such as LGR5 and MYC. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Calculate the relative fold change in gene expression in this compound-treated cells compared to the vehicle control.
Visualizations
Caption: this compound inhibits the Wnt pathway by disrupting Sam68-Src interaction, leading to apoptosis.
Caption: A typical experimental workflow for evaluating the efficacy of this compound in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological targeting of Sam68 functions in colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ammonium | Peptide mimetic small molecules | TargetMol [targetmol.com]
- 4. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the translational potential of YB-0158
Technical Support Center: YB-0158
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing this compound in their experiments. The information is designed to enhance the translational potential of this promising colorectal cancer stem cell (CSC) targeting agent.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a reverse-turn peptidomimetic and a potent inhibitor of the Wnt signaling pathway.[1] It functions by disrupting the interaction between Sam68 and Src, which is crucial for the survival and maintenance of colorectal cancer stem cells.[1][2] This disruption ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells.[1] this compound is a phosphate-stabilized prodrug of the active compound YB-0159.[2]
2. What are the primary applications of this compound in research?
This compound is primarily used for preclinical research in colorectal cancer. Its main application is to target and eliminate cancer stem cells, which are thought to be responsible for tumor initiation, metastasis, and therapy resistance.[2] It has been shown to impede key hallmarks of cancer stem cells and block their activity in tumor organoids and in vivo models.[2]
3. What is the recommended storage condition for this compound?
For long-term storage, this compound should be kept at -80°C for up to 6 months. For short-term storage, it can be stored at -20°C for up to one month.[1] It is important to keep the compound in a sealed container, away from moisture.[1]
4. Is this compound cytotoxic to normal cells?
Preclinical studies have suggested that this compound exhibits cancer-selective toxicity.[2] It has been observed to have no significant effects on normal intestinal tissue homeostasis in vivo.[2] However, further extensive clinical safety studies are required to confirm this profile.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Efficacy or Inconsistent Results in Cell-Based Assays | Compound Degradation: Improper storage or repeated freeze-thaw cycles can lead to degradation of this compound. | Ensure proper storage at -80°C for long-term and -20°C for short-term use.[1] Aliquot the stock solution upon first use to minimize freeze-thaw cycles. |
| Suboptimal Concentration: The effective concentration can vary between different cell lines and experimental conditions. | Perform a dose-response experiment to determine the optimal IC50 or EC50 for your specific cell line. Published data shows an EC50 of 1.64 μM in MC38 cells.[1] | |
| Cell Line Resistance: The targeted pathway may not be active or critical in the chosen cell line. | Confirm that your cell line has an active Wnt/β-catenin signaling pathway and expresses Sam68 and Src. Consider using a positive control cell line known to be sensitive to this compound, such as HT29.[2] | |
| Difficulty in Detecting Apoptosis | Incorrect Timing of Assay: Apoptosis is a dynamic process, and the peak of apoptotic activity can be missed. | Perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment. A 48-hour treatment has been shown to significantly increase apoptosis.[1] |
| Insensitive Detection Method: The chosen assay may not be sensitive enough to detect the level of apoptosis induced. | Use a sensitive and quantitative apoptosis detection method, such as a Caspase-3/7 activation assay, as this has been successfully used in previous studies.[1] | |
| Variability in In Vivo Tumor Growth Inhibition | Poor Bioavailability: Although a prodrug, issues with in vivo delivery and metabolism can affect efficacy. | The provided data indicates that at 100 mg/kg via intraperitoneal (IP) injection, this compound did not show significant differences in primary tumor size in one mouse model.[1] Consider optimizing the dosing regimen, route of administration, and vehicle. |
| Tumor Model Specificity: The antitumor effect of this compound may be dependent on the specific tumor microenvironment and genetic background of the in vivo model. | Utilize a syngeneic serial tumor transplantation model, which has been shown to be effective for evaluating the impact of this compound on colorectal CSC activity.[2] |
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| EC50 | 1.64 μM | MC38 cells | [1] |
| Apoptosis Induction | Significant increase at 0.2 μM and 0.5 μM (48 hours) | CRC cells | [1] |
| In Vivo Efficacy | No significant difference in primary tumor size at 100 mg/kg (IP) | C57BL/6 mice with MC38 cells | [1] |
| Potency Comparison | ~10-fold higher potency vs. CWP232228 | t-hESCs | [2] |
| ~5-fold higher potency vs. CWP232228 | HT29 CRC cells | [2] |
Experimental Protocols
Caspase-3/7 Activation Assay for Apoptosis Detection
-
Cell Seeding: Plate colorectal cancer cells (e.g., HT29) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.2, 0.5, 1, 5 μM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
Assay Procedure: Following incubation, use a commercially available Caspase-3/7 activity assay kit (e.g., Promega's Caspase-Glo® 3/7 Assay). Add the reagent directly to the wells as per the manufacturer's instructions.
-
Signal Detection: Incubate the plate at room temperature for 1-2 hours. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control to determine the fold-increase in Caspase-3/7 activity.
In Vivo Tumor Transplantation Model
-
Cell Preparation: Culture colorectal cancer cells (e.g., MC38) under standard conditions. Harvest and resuspend the cells in a suitable medium (e.g., a mixture of Matrigel and PBS) at a concentration of 1x10^6 cells per 100 μL.
-
Tumor Implantation: Subcutaneously inject 100 μL of the cell suspension into the flank of C57BL/6 mice.[1]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound via intraperitoneal (IP) injection at a specified dose (e.g., 100 mg/kg) or a vehicle control (e.g., saline) according to the desired schedule.[1]
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Caption: Workflow for assessing this compound induced apoptosis via Caspase-3/7 assay.
References
Validation & Comparative
Potency Showdown: YB-0158 Outperforms CWP232228 in Targeting Key Cancer Pathways
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that YB-0158, a novel peptidomimetic, demonstrates significantly higher potency in inhibiting cancer cell growth compared to CWP232228, a known Wnt/β-catenin signaling inhibitor. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of the two compounds, including their mechanisms of action, comparative potency data, and the experimental protocols used for their evaluation.
This compound has been identified as a potent agent targeting colorectal cancer stem cells (CSCs) by modulating the function of Sam68, a key regulator of RNA processing and signal transduction. In contrast, CWP232228 functions by directly disrupting the interaction between β-catenin and T-cell factor (TCF) in the nucleus, a critical step in the canonical Wnt signaling pathway.[1][2][3] Experimental evidence indicates that this compound's targeting of Sam68 also leads to the downregulation of Wnt/β-catenin transcriptional activity, suggesting a potential overlap in their ultimate effects but through distinct initial targets.[4]
Quantitative Comparison of Potency
A direct comparison of the two compounds in growth inhibition assays has demonstrated the superior potency of this compound in specific cancer cell lines. The following table summarizes the available quantitative data.
| Compound | Cell Line | Assay Type | Potency Metric (EC50/IC50) | Fold Difference (vs. CWP232228) | Reference |
| This compound | t-hESCs | Growth Inhibition | EC50: 0.16 µM | ~10x more potent | [4] |
| CWP232228 | t-hESCs | Growth Inhibition | EC50: 1.6 µM | - | [4] |
| This compound | HT29 (CRC) | Growth Inhibition | EC50: 0.31 µM | ~5x more potent | [4] |
| CWP232228 | HT29 (CRC) | Growth Inhibition | EC50: 1.5 µM | - | [4] |
| CWP232228 | HCT116 (CRC) | Cytotoxicity | IC50: 4.81 µM (24h), 1.31 µM (48h), 0.91 µM (72h) | N/A | [5] |
| CWP232228 | 4T1 (mouse breast cancer) | Cell Proliferation | IC50: 2 µM (48h) | N/A | [1][3] |
| CWP232228 | MDA-MB-435 (human breast cancer) | Cell Proliferation | IC50: 0.8 µM (48h) | N/A | [1][3] |
| CWP232228 | Hep3B, Huh7, HepG2 (liver cancer) | Cell Proliferation | IC50: 2.566, 2.630, 2.596 µM (48h) respectively | N/A | [1][3] |
| This compound | MC38 (murine colon adenocarcinoma) | Cell Viability | EC50: 1.64 µM | N/A | [6] |
Note: Direct comparison of IC50/EC50 values across different studies should be done with caution due to variations in experimental conditions.
Signaling Pathways and Mechanisms of Action
The distinct primary targets of this compound and CWP232228 lead to the inhibition of the Wnt/β-catenin pathway through different mechanisms.
References
- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benoitlab.com [benoitlab.com]
YB-0158: A Comparative Analysis of its Anti-Cancer Stem Cell Activity
A Novel Peptidomimetic Targeting Cancer Stem Cell Vulnerabilities
Cancer stem cells (CSCs) represent a subpopulation of tumor cells with the ability to self-renew and differentiate, driving tumor growth, metastasis, and resistance to conventional therapies. Targeting these resilient cells is a critical frontier in oncology research. This guide provides a comparative analysis of YB-0158, a novel reverse-turn peptidomimetic small molecule, and its validated anti-CSC activity, with a primary focus on colorectal cancer, for which specific data is available. For breast and lung cancer, where this compound data is not yet prevalent, we will provide a comparative overview of other validated anti-CSC strategies.
Colorectal Cancer: this compound's Targeted Disruption of CSCs
Recent studies have identified this compound as a promising agent against colorectal cancer stem cells (CRCSCs).[1] Its mechanism of action centers on the direct targeting of Sam68, a key mediator in CSC signaling pathways.[1]
Mechanism of Action: Targeting the Sam68/Wnt/β-Catenin Axis
This compound functions as a reverse-turn peptidomimetic, a class of molecules designed to disrupt protein-protein interactions.[1] Computational and biochemical analyses have confirmed that Sam68 is a primary target of this compound.[1] By binding to Sam68, this compound effectively disrupts the canonical Wnt/β-Catenin signaling pathway, a critical driver of CSC self-renewal and pluripotency.[1] This disruption leads to a cascade of downstream effects, including the downregulation of key Wnt target genes such as BIRC5 and the CRCSC marker LGR5.[1]
Preclinical Validation and Efficacy
The anti-CSC activity of this compound has been validated through a series of preclinical experiments using patient-derived organoids (PDOs) and in vivo mouse models.
Patient-Derived Organoid Assays: In serial organoid formation assays, this compound demonstrated a significant reduction in the tumor-initiating capacity of primary colorectal cancer samples.[1] Organoids treated with this compound showed a diminished ability to form secondary organoids, indicating a direct impact on the self-renewal of CRCSCs.[1]
In Vivo Tumorigenicity Studies: Using a murine syngeneic serial tumor transplantation model, this compound was shown to effectively eliminate colorectal CSC activity in vivo.[1] Mice treated with this compound exhibited a significant reduction in tumor growth and a decreased capacity to form tumors upon secondary transplantation.[1]
References
A Comparative Analysis of YB-0158 and ICG-001 in the Modulation of Wnt Signaling
For researchers, scientists, and professionals in drug development, the Wnt signaling pathway represents a critical therapeutic target in various diseases, most notably in cancer. The aberrant activation of this pathway is a common driver of tumorigenesis and progression. This guide provides a detailed comparative analysis of two small molecule inhibitors, YB-0158 and ICG-001, that both impinge on the Wnt/β-catenin signaling cascade, albeit through potentially different primary mechanisms.
This document outlines their mechanisms of action, presents available quantitative data from key experiments in a comparative format, and provides detailed experimental protocols for the assays cited. Visual diagrams are included to illustrate the signaling pathways and experimental workflows.
Introduction to this compound and ICG-001
ICG-001 is a well-characterized small molecule that specifically targets the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP). By binding to CBP, ICG-001 prevents the formation of the β-catenin/CBP complex, thereby inhibiting the transcription of Wnt target genes.
This compound is described as a reverse-turn peptidomimetic and a potent targeting agent for colorectal cancer stem cells (CSCs). Its mechanism of action is primarily through the disruption of the interaction between Sam68 (Src-associated in mitosis, 68kDa) and Src kinase. Emerging evidence suggests that this disruption has downstream effects on the Wnt/β-catenin pathway, including a reduction in the recruitment of the coactivator CBP to the promoters of Wnt target genes.
Mechanism of Action
While both compounds ultimately lead to a reduction in Wnt/β-catenin-mediated transcription, their initial molecular targets differ.
-
ICG-001 directly inhibits the protein-protein interaction between β-catenin and CBP. This is a late-stage event in the canonical Wnt pathway, occurring in the nucleus.
-
This compound targets the interaction between Sam68 and Src. Sam68 is an RNA-binding protein implicated in various cellular processes, including signal transduction and RNA processing. Its influence on Wnt signaling appears to be indirect, potentially by modulating the cellular environment or the activity of other signaling molecules that cross-talk with the Wnt pathway, ultimately affecting the recruitment of CBP to Wnt target gene promoters.[1]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and ICG-001 from various in vitro assays. Direct comparison is limited due to the lack of studies performing head-to-head analysis under identical experimental conditions.
Table 1: Cell Viability Assays (IC50/EC50 Values)
| Compound | Cell Line | Assay Type | IC50/EC50 (µM) | Incubation Time (h) |
| This compound | MC38 | Not Specified | 1.64 | Not Specified |
| ICG-001 | HCT116 | Not Specified | 5.57 | Not Specified |
| KHOS | Crystal Violet | 0.83 | 72 | |
| MG63 | Crystal Violet | 1.05 | 72 | |
| 143B | Crystal Violet | 1.24 | 72 |
Table 2: Wnt Signaling Reporter Assays
| Compound | Cell Line | Reporter Assay | Effect | Concentration |
| This compound | HT29 | ChIP Assay | Decreased CBP recruitment at LGR5 and MYC promoters | 0.3 µM |
| ICG-001 | Various | TOP-Flash | Inhibition of TCF/LEF reporter activity | Varies |
Table 3: Effects on Wnt Target Gene Expression
| Compound | Cell Line | Target Gene | Effect on mRNA Expression |
| This compound | HT29 | LGR5, MYC | Decreased CBP recruitment suggests downregulation |
| ICG-001 | KHOS, 143B | AXIN2, BIRC5 | >50% inhibition |
| MG63 | BIRC5 | ~25% inhibition |
Table 4: Effects on Apoptosis
| Compound | Cell Line | Assay | Effect | Concentration | Incubation Time (h) |
| This compound | CRC cells | Caspase-3/7 activation | Significant increase | 0.2 µM and 0.5 µM | 48 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
TOP-Flash Reporter Assay
This assay is a widely used method to quantify the activity of the canonical Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
TOP-Flash and FOP-Flash (negative control) luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned media or GSK3β inhibitor (e.g., CHIR99021) as a positive control
-
This compound and ICG-001
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect cells with TOP-Flash (or FOP-Flash) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound, ICG-001, a vehicle control (e.g., DMSO), and a positive control (Wnt3a or CHIR99021).
-
Incubation: Incubate the treated cells for another 24 to 48 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect of the compounds is calculated as the percentage reduction in normalized luciferase activity compared to the positive control.
Quantitative Real-Time PCR (qPCR) for Wnt Target Genes
This method is used to quantify the changes in messenger RNA (mRNA) levels of specific Wnt target genes following treatment with the inhibitors.
Materials:
-
Cancer cell lines (e.g., HT29, KHOS)
-
This compound and ICG-001
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for Wnt target genes (e.g., AXIN2, LGR5, MYC) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound, ICG-001, or vehicle control for a specified period (e.g., 24-48 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix, specific primers for the target genes and a housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
This compound and ICG-001
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound, ICG-001, or a vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) can be determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Summary and Conclusion
Both this compound and ICG-001 demonstrate inhibitory effects on the Wnt/β-catenin signaling pathway, a key driver in many cancers.
-
ICG-001 acts through a well-defined, direct mechanism of disrupting the β-catenin/CBP interaction. A significant body of research provides quantitative data on its potent inhibition of Wnt signaling and its effects on cancer cell proliferation.
-
This compound presents a novel, indirect mechanism of Wnt pathway modulation by targeting the Sam68-Src interaction. While data is still emerging, it shows promise as a cancer stem cell-targeting agent with downstream effects on CBP recruitment and apoptosis.
For researchers, the choice between these two inhibitors will depend on the specific research question:
-
ICG-001 is an excellent tool for studies focused on the direct and specific inhibition of the transcriptional activity of the β-catenin/CBP complex.
-
This compound offers a unique opportunity to investigate the role of Sam68 in Wnt signaling and to explore novel therapeutic strategies targeting cancer stem cells through a distinct mechanism.
Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and specific contexts in which each inhibitor may be most effective. The detailed protocols provided herein should facilitate such future investigations.
References
YB-0158: A Potent Inhibitor of Colorectal Cancer Stem Cells - A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel peptidomimetic small molecule, YB-0158, with other therapeutic alternatives for colorectal cancer (CRC). The data presented herein is collated from preclinical studies to facilitate an objective evaluation of this compound's potential as a targeted anti-cancer agent.
Executive Summary
This compound is a promising investigational agent that demonstrates significant potency against colorectal cancer (CRC) cells, particularly targeting the cancer stem cell (CSC) population. It functions by disrupting the interaction between Sam68 and Src, key proteins implicated in tumorigenesis, and subsequently inhibiting the Wnt/β-catenin signaling pathway, a critical driver of CRC progression. Preclinical data indicates that this compound exhibits superior potency compared to its analog, CWP232228, and shows efficacy in various CRC cell lines. This guide will delve into the comparative efficacy, mechanism of action, and experimental protocols related to this compound.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the available quantitative data on the half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) of this compound and comparable therapies in various CRC cell lines. It is important to note that direct head-to-head comparisons of this compound with standard chemotherapies in the same study are limited; therefore, the data presented is a compilation from multiple sources.
Table 1: Comparative Potency of this compound and CWP232228 in CRC Cell Lines
| Compound | Cell Line | Potency Metric | Value (µM) | Fold Difference (vs. This compound) |
| This compound | HT29 | EC50 | Not explicitly stated, but ~5-fold more potent than CWP232228[1] | - |
| CWP232228 | HT29 | EC50 | Not explicitly stated | ~5x less potent[1] |
| ICG-001 | HT-29, DLD-1, SW480 | IC50 | ~3[2] | Varies |
| PKF 118-310 | HT-29, DLD-1, SW480 | IC50 | ~0.3[2] | Varies |
Table 2: IC50 Values of Standard-of-Care Chemotherapies in CRC Cell Lines
| Drug | Cell Line | IC50 (µM) | Source |
| 5-Fluorouracil (B62378) | HCT116 | 1.48 (5 days)[3] | [3] |
| HCT116 | 11.3 (3 days)[3] | [3] | |
| HCT116 | 185 (1 day)[3] | [3] | |
| HT29 | 11.25 (5 days)[3] | [3] | |
| HT29 | >2000 (1 and 3 days)[3] | [3] | |
| SW480 | Not specified in provided results | ||
| Oxaliplatin (B1677828) | HCT116 | Not specified in provided results | |
| HT29 | Not specified in provided results | ||
| SW480 | Not specified in provided results | ||
| OR-SW480 (Oxaliplatin-Resistant) | 11.2-fold higher than parental[4] | [4] | |
| OR-HT29 (Oxaliplatin-Resistant) | 6.5-fold higher than parental[4] | [4] |
Mechanism of Action: Disrupting Key Oncogenic Signaling
This compound exerts its anti-cancer effects through a dual mechanism that ultimately leads to the suppression of the Wnt/β-catenin signaling pathway, a critical pathway for the survival and proliferation of colorectal cancer stem cells.
-
Disruption of Sam68-Src Interaction: this compound directly targets and disrupts the protein-protein interaction between Sam68 (Src-associated in mitosis 68 kDa protein) and the tyrosine kinase Src[5][6]. Sam68 is overexpressed in many cancers, including CRC, and its interaction with Src is crucial for promoting oncogenic signaling.
-
Inhibition of Wnt/β-catenin Signaling: By disrupting the Sam68-Src complex, this compound initiates a cascade of events that leads to the inhibition of the canonical Wnt/β-catenin pathway[5][6]. This pathway is aberrantly activated in the majority of colorectal cancers and is essential for the maintenance of cancer stem cells. The inhibition of this pathway by this compound leads to decreased expression of downstream target genes that are critical for cell proliferation and survival, ultimately inducing apoptosis in CRC cells.
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Mechanism of this compound in CRC cells.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Cell Proliferation Assay (EdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
CRC cell lines (e.g., HT29, SW480, HCT116)
-
Complete cell culture medium
-
This compound, CWP232228, or other test compounds
-
5-ethynyl-2'-deoxyuridine (EdU) labeling solution (e.g., from a commercial kit)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (containing fluorescent azide)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed CRC cells in appropriate culture vessels (e.g., 96-well plates with glass coverslips for imaging) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or comparator compounds for the desired duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
EdU Labeling: Add EdU labeling solution to the cell culture medium and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2-4 hours).
-
Fixation: Remove the culture medium, wash the cells with PBS, and fix them with the fixative solution for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with permeabilization buffer for 20 minutes at room temperature.
-
Click-iT® Reaction: Wash the cells with PBS and then add the Click-iT® reaction cocktail. Incubate for 30 minutes at room temperature, protected from light.
-
Nuclear Staining: Wash the cells with PBS and then stain the nuclei with a suitable counterstain.
-
Analysis: Acquire images using a fluorescence microscope or analyze the cells by flow cytometry to quantify the percentage of EdU-positive (proliferating) cells.
Caption: EdU incorporation assay workflow.
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
CRC cell lines
-
Complete cell culture medium
-
This compound, CWP232228, or other test compounds
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
-
White-walled 96-well plates
Procedure:
-
Cell Seeding: Seed CRC cells in white-walled 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or comparator compounds for the desired duration (e.g., 48 hours). Include a vehicle control.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Equilibrate the plate and its contents to room temperature. Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Caption: Caspase-3/7 activity assay workflow.
Conclusion
This compound represents a promising therapeutic candidate for colorectal cancer, demonstrating potent and selective activity against CRC cells, including the critical cancer stem cell population. Its mechanism of action, involving the disruption of the Sam68-Src interaction and subsequent inhibition of the Wnt/β-catenin pathway, offers a targeted approach to combatting this malignancy. The superior potency of this compound compared to its analog, CWP232228, highlights its potential for further development. While direct comparative data with standard-of-care chemotherapies is still emerging, the existing preclinical evidence warrants continued investigation of this compound as a novel therapeutic strategy for colorectal cancer. Further studies are needed to establish a comprehensive comparative efficacy profile and to evaluate its safety and efficacy in clinical settings.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scutellarin resensitizes oxaliplatin-resistant colorectal cancer cells to oxaliplatin treatment through inhibition of PKM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Sam68 in different types of cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological targeting of Sam68 functions in colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Replicating the In Vivo Anti-Tumor Efficacy of YB-0158: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-tumor effects of YB-0158 with alternative therapeutic agents targeting colorectal cancer (CRC), particularly those with cancer stem cell (CSC) activity. The information is compiled from publicly available preclinical data to assist researchers in designing and interpreting studies aimed at replicating and expanding upon the promising results observed with this compound.
Executive Summary
This compound is a novel peptidomimetic small molecule identified as a potent and selective inhibitor of colorectal cancer stem cells.[1][2] Its mechanism of action involves the disruption of the Sam68-Src protein-protein interaction, which subsequently inhibits the Wnt/β-catenin signaling pathway, a critical driver of CSC self-renewal and tumor progression.[1][3] Preclinical studies have demonstrated the superior potency of this compound in suppressing colorectal CSC activity in vivo compared to earlier generation compounds.[1][3] This guide presents available data on this compound and compares it with other Wnt/β-catenin pathway inhibitors that have been evaluated in similar preclinical models.
Data Presentation: In Vivo Efficacy Comparison
Direct head-to-head in vivo comparative studies for this compound against other agents are not yet publicly available. The following tables summarize the reported in vivo efficacy of this compound and selected alternative Wnt/β-catenin inhibitors from separate studies. It is crucial to consider the differences in experimental models and methodologies when interpreting these data.
Table 1: In Vivo Efficacy of this compound in Colorectal Cancer Models
| Compound | In Vivo Model | Key Findings | Quantitative Data | Source |
| This compound | Murine syngeneic serial tumor transplantation model | More potent than CWP232228 at suppressing colorectal CSC activity. Significantly decreased secondary tumor formation.[1][3] | Specific tumor growth inhibition percentages, tumor volume curves, and survival data are not publicly available. | Masibag et al., 2021 |
Table 2: In Vivo Efficacy of Alternative Wnt/β-catenin Inhibitors in Colorectal Cancer Models
| Compound | In Vivo Model | Dosage and Administration | Efficacy Readouts | Source |
| ICG-001 | HCT-116 xenograft | 100 mg/kg, daily for 6 weeks | Significantly decreased the incidence of secondary tumor formation in a limiting dilution assay.[4] | Emami et al., 2004; The Small-Molecule Wnt Inhibitor ICG-001 Efficiently Inhibits Colorectal Cancer Stemness and Metastasis by Suppressing MEIS1 Expression, 2021 |
| ICG-001 | Splenic injection of HCT116-luc cells (liver metastasis model) | Not specified | Significantly inhibited metastatic outgrowth to the liver.[4] | The Small-Molecule Wnt Inhibitor ICG-001 Efficiently Inhibits Colorectal Cancer Stemness and Metastasis by Suppressing MEIS1 Expression, 2021 |
| XAV939 | Patient-derived subcutaneous xenografts | 25 mg/kg (in combination with 5-fluorouracil) | Tumor Growth Inhibition (TGI): 44.99%.[5] | Goncharova et al., Research and Practical Medicine Journal |
| XAV939 | Caco-2 xenograft model | 20 mg/kg, intraperitoneal injection every 3 days for 48 days | 95% reduction in tumor volume compared to vehicle-treated mice.[6] | Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells |
| PRI-724 | SL4 colon cancer cells (liver metastasis model) | Not specified (in combination with anti-PD-L1 Ab) | Significantly reduced liver weight and Ki67-positive area; improved survival rate.[7] | Programmed cell death ligand 1 (PD-L1) blockade attenuates metastatic colon cancer growth in cAMP-response element-binding protein (CREB), 2019 |
Experimental Protocols
Detailed experimental protocols are essential for replicating in vivo findings. Below are generalized protocols for patient-derived xenograft (PDX) and serial transplantation assays, which are the gold-standard methods for evaluating CSC-targeting agents like this compound. The specific parameters for this compound experiments should be referenced from the Masibag et al. (2021) publication.
Protocol 1: Patient-Derived Xenograft (PDX) Model for Colorectal Cancer
-
Tumor Tissue Acquisition: Freshly resected human colorectal tumor tissue is obtained from consenting patients under institutional review board (IRB) approval.
-
Tumor Processing: The tumor tissue is mechanically and/or enzymatically dissociated into small fragments or single-cell suspensions.
-
Implantation: Tumor fragments or cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by caliper measurements. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational drug (e.g., this compound) and vehicle control are administered according to the planned dosing schedule and route.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis. Efficacy is determined by comparing tumor growth between treated and control groups (e.g., Tumor Growth Inhibition, TGI).
Protocol 2: In Vivo Serial Transplantation Assay for Colorectal Cancer Stem Cells
-
Primary Xenograft Generation: Establish primary xenografts from patient tumors or CRC cell lines in immunocompromised mice as described in Protocol 1.
-
Treatment of Primary Xenografts: Treat mice bearing primary tumors with the investigational agent (e.g., this compound) or vehicle control for a defined period.
-
Isolation of Tumor Cells: At the end of the treatment period, excise the primary tumors and dissociate them into a single-cell suspension.
-
Secondary Transplantation: Perform limiting dilution analysis by injecting decreasing numbers of viable tumor cells from the treated and control groups into new cohorts of recipient mice.
-
Monitoring of Secondary Tumor Formation: Monitor the mice for the formation of secondary tumors. The frequency of tumor formation in each group is an indicator of the cancer stem cell population.
-
Data Analysis: The cancer stem cell frequency can be calculated using extreme limiting dilution analysis (ELDA) software. A significant reduction in secondary tumor formation in the treatment group compared to the control group indicates that the drug effectively targets the CSC population.[4]
Mandatory Visualization
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound in targeting the Wnt/β-catenin signaling pathway in colorectal cancer stem cells.
References
- 1. Pharmacological targeting of Sam68 functions in colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological targeting of Sam68 functions in colorectal cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sam68 is a druggable vulnerability point in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Small-Molecule Wnt Inhibitor ICG-001 Efficiently Inhibits Colorectal Cancer Stemness and Metastasis by Suppressing MEIS1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of growth of colorectal cancer patient-derived subcutaneous xenografts using combined Wnt signaling pathway inhibitor and 5‑fluorouracil | Goncharova | Research and Practical Medicine Journal [rpmj.ru]
- 6. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells [ijbs.com]
- 7. oncotarget.com [oncotarget.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling YB-0158
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling of YB-0158, a potent Wnt pathway inhibitor. Adherence to these guidelines is critical for the protection of laboratory personnel and the integrity of your research.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on information for similar research compounds and general laboratory best practices. This compound should be handled with caution as its toxicological properties have not been fully elucidated.
Personal Protective Equipment (PPE):
A comprehensive set of PPE is mandatory when handling this compound in either solid or solution form.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves. | Provides a chemical-resistant barrier. Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of any dusts or aerosols. |
Emergency Procedures:
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational and Disposal Plans
Storage and Stability:
Proper storage is essential to maintain the integrity of this compound.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Store in a tightly sealed container, away from moisture.[1]
Preparation of Stock Solutions:
For experimental use, this compound can be dissolved in various solvents. A common stock solution can be prepared in DMSO. For in vivo studies, specific solvent systems are required.
| Solvent System for In Vivo Use (Example) | Components |
| System 1 | 10% DMSO |
| 40% PEG300 | |
| 5% Tween-80 | |
| 45% Saline | |
| System 2 | 10% DMSO |
| 90% (20% SBE-β-CD in Saline) | |
| System 3 | 10% DMSO |
| 90% Corn Oil |
These protocols can yield a clear solution with a solubility of ≥ 2.5 mg/mL.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Disposal:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains. Chemical waste should be collected in designated, labeled containers for proper disposal.
Experimental Protocols
The following are key experimental protocols adapted from the foundational research on this compound.
Cell Culture and Treatment:
Human colorectal cancer (CRC) cell lines such as HT29 can be used to study the effects of this compound.
-
Cell Maintenance: Culture HT29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. For experiments, dilute the stock solution to the desired final concentration in the cell culture medium. Typical treatment concentrations can range from 0.1 µM to 2 µM for various assays.[2] For example, apoptosis can be significantly increased in CRC cells with 0.5 μM of this compound after 48 hours.[1][2]
Western Blot Analysis:
This protocol is for assessing protein expression changes upon this compound treatment.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Murine Syngeneic Tumor Model:
To evaluate the in vivo efficacy of this compound, a syngeneic mouse model can be utilized.[2]
-
Cell Implantation: Subcutaneously inject 5 x 10^5 MC38 (murine colon adenocarcinoma) cells into the flanks of C57BL/6 mice.[2]
-
This compound Administration: Beginning 7 days post-engraftment, administer this compound daily via intraperitoneal (IP) injection at a dose of 100 mg/kg for 14 days.[2]
-
Tumor Monitoring: Monitor tumor growth and animal well-being throughout the study. Tumor volume can be measured with calipers.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway:
This compound functions as a Wnt pathway inhibitor by targeting the RNA-binding protein Sam68. It disrupts the interaction between Sam68 and Src, leading to the accumulation of Sam68 in the nucleus.[2][3] In the nucleus, Sam68 enhances the formation of a complex with CBP, which in turn sequesters CBP from binding to β-catenin.[4] This prevents the transcription of Wnt target genes, such as LGR5 and MYC, ultimately inhibiting cancer stem cell functions.[1][2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological targeting of Sam68 functions in colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Sam68 in different types of cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sam68 is a druggable vulnerability point in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
